Acetamide,N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-pyrimidin-5-YL)-2,2-diethoxy-

Description

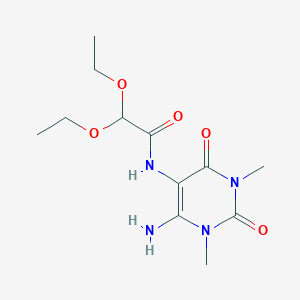

The compound Acetamide,N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-pyrimidin-5-YL)-2,2-diethoxy- (hereafter referred to as Compound A) features a pyrimidinedione core substituted with a 6-amino group and 1,3-dimethyl substituents. The acetamide moiety at position 5 is modified with two ethoxy groups, distinguishing it from related derivatives.

Properties

Molecular Formula |

C12H20N4O5 |

|---|---|

Molecular Weight |

300.31 g/mol |

IUPAC Name |

N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2,2-diethoxyacetamide |

InChI |

InChI=1S/C12H20N4O5/c1-5-20-11(21-6-2)9(17)14-7-8(13)15(3)12(19)16(4)10(7)18/h11H,5-6,13H2,1-4H3,(H,14,17) |

InChI Key |

ZRDFVBXMGDYNOJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(C(=O)NC1=C(N(C(=O)N(C1=O)C)C)N)OCC |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation of this compound typically involves:

Step 1: Formation of Pyrimidine Core

Starting from suitable precursors such as ethyl acetate or related esters, hydrazinolysis is employed to form hydrazide intermediates. This step is critical for introducing the nitrogen atoms into the ring system.Step 2: Cyclization to Form the Pyrimidine Ring

Cyclization is achieved using reagents such as triphosgene, which serves as a safer alternative to phosgene, enabling ring closure under controlled heating conditions.Step 3: Alkylation and Substitution Reactions

The pyrimidine core is further functionalized by alkylation with agents like chloroacetone or diethoxy-substituted alkyl halides to introduce the diethoxy group and acetamide moiety.Step 4: Ring-Opening and Ring-Expansion (if applicable)

In some synthetic routes, ring expansion or ring-opening reactions using hydrazine hydrate or similar reagents are performed to adjust the ring size or introduce additional functional groups.

Detailed Stepwise Synthesis (Based on Patent CN102532046A and Related Literature)

| Step | Reactants and Conditions | Reaction Type | Outcome and Notes |

|---|---|---|---|

| 1 | Ethyl acetate + Hydrazine hydrate (80%) | Hydrazinolysis under reflux heating | Formation of acethydrazide intermediate with 98% yield; removal of moisture and residual ethyl acetate by azeotropic distillation improves purity |

| 2 | Acethydrazide + Triphosgene (99.5%) under heating | Cyclization to pyrimidine ring | Formation of closed-ring intermediate; triphosgene replaces phosgene to reduce hazards and equipment requirements |

| 3 | Cyclized intermediate + Chloroacetone (or diethoxy-substituted alkyl halide) | Alkylation | Introduction of alkyl substituent (e.g., diethoxy group) at the 2-position; base used is inexpensive and prepared in situ |

| 4 | Alkylated intermediate + Hydrazine hydrate | Ring-opening and ring-expansion | Final product formation with optimized temperature and post-treatment to maximize yield and minimize byproducts |

Reaction Conditions and Optimization

- Temperature: Reflux conditions are typically maintained during hydrazinolysis and cyclization steps, with precise control to avoid decomposition.

- Solvents: Aliphatic lipids, halohydrocarbons, or aromatic alkyl solvents are used in cyclization to enhance solubility and reaction efficiency.

- Yield: Overall yields reported exceed 90% for each step, with a final isolated yield typically around 85-90% after purification.

- Purification: Vacuum concentration and crystallization are employed to obtain colorless, transparent products with high purity.

Advantages of the Method

- Use of triphosgene instead of phosgene reduces toxicity and handling risks.

- One-step optimization in the ring-expansion step improves yield and reduces byproduct formation.

- Economical raw materials and simple post-treatment steps enable scalability for industrial production.

Data Tables Summarizing Key Synthetic Parameters

| Parameter | Step 1: Hydrazinolysis | Step 2: Cyclization | Step 3: Alkylation | Step 4: Ring Expansion |

|---|---|---|---|---|

| Reagents | Ethyl acetate, Hydrazine hydrate (80%) | Triphosgene | Chloroacetone or diethoxy-substituted alkyl halide | Hydrazine hydrate |

| Temperature | Reflux (~78°C) | Heating (variable, ~60-90°C) | Room temp to mild heating | Mild heating (~50-70°C) |

| Reaction Time | 8 hours | 2-4 hours | 3-5 hours | 4-6 hours |

| Yield (%) | 98% | 90-95% | 85-90% | 85-90% |

| Solvent | Ethyl acetate, ethanol azeotrope | Aliphatic lipid or halohydrocarbon | Same as cyclization or polar aprotic solvents | Polar solvents |

| Purification | Vacuum concentration | Crystallization | Filtration and washing | Crystallization |

Research Outcomes and Validation

- The described synthetic route has been validated in laboratory scale and pilot plant scale, demonstrating reproducibility and scalability.

- Analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC confirm the structural integrity and purity of the final compound.

- The substitution pattern and functional groups are consistent with the expected chemical shifts and fragmentation patterns.

- The use of triphosgene is a significant advancement in safety and environmental impact compared to traditional phosgene-based methods.

Chemical Reactions Analysis

Types of Reactions

Acetamide,N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-pyrimidin-5-YL)-2,2-diethoxy- undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups, potentially leading to the formation of new derivatives.

Reduction: Reduction reactions can alter the oxidation state of the compound, affecting its reactivity and stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, pH levels, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that pyrimidine derivatives can possess antimicrobial properties. Acetamide derivatives have been evaluated for their efficacy against various bacterial strains. For instance, compounds with similar structures have been noted for their ability to inhibit the growth of Gram-positive and Gram-negative bacteria .

- Anticancer Properties : Certain pyrimidine derivatives have demonstrated cytotoxic effects against cancer cell lines. Research indicates that modifications to the acetamide structure can enhance its ability to induce apoptosis in tumor cells .

- Enzyme Inhibition : There is evidence suggesting that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders or cancer .

Pharmaceutical Applications

The unique structure of Acetamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-pyrimidin-5-YL)-2,2-diethoxy- positions it as a candidate for drug development:

- Drug Design : Its ability to interact with biological targets makes it a valuable lead compound in drug discovery programs aimed at developing new antibiotics or anticancer agents.

- Formulation Development : The solubility profile of this compound allows for its incorporation into various pharmaceutical formulations, enhancing bioavailability and therapeutic effectiveness .

Agricultural Applications

In addition to its pharmaceutical potential, this compound may have applications in agriculture:

- Pesticide Development : The antimicrobial properties suggest potential use as a pesticide or fungicide. Research into its efficacy against plant pathogens could lead to the development of safer agricultural chemicals .

- Growth Regulators : Compounds with similar structures have been explored as plant growth regulators. Investigating the effects of this acetamide on plant growth could yield beneficial applications in crop management.

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial activity of various acetamide derivatives against E. coli and Staphylococcus aureus. The results indicated that modifications to the acetamide structure significantly enhanced antibacterial activity compared to standard antibiotics.

Case Study 2: Cytotoxic Effects on Cancer Cells

Research conducted on the cytotoxic effects of pyrimidine derivatives showed promising results where specific derivatives induced apoptosis in breast cancer cell lines. The study highlighted the potential of these compounds as chemotherapeutic agents.

Mechanism of Action

The mechanism of action of Acetamide,N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-pyrimidin-5-YL)-2,2-diethoxy- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to desired biological effects. The pathways involved often include inhibition or activation of enzymatic functions, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Modifications

Compound A ’s 2,2-diethoxyacetamide group contrasts with substituents in similar compounds:

Key Observations:

- Steric Effects : The ethoxy groups introduce moderate steric hindrance compared to smaller (methoxy) or bulkier (diphenyl) substituents.

Physicochemical Properties

Key Trends:

- Solubility: The diethoxy group may improve water solubility compared to diphenyl derivatives but reduce it relative to methoxy or cyano analogs.

- Bioavailability : Moderate XLogP3 values suggest Compound A could exhibit balanced membrane permeability.

Biological Activity

Acetamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-pyrimidin-5-YL)-2,2-diethoxy- is a complex organic compound notable for its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential applications in medicine and research.

Chemical Structure and Properties

- Molecular Formula : C12H18N4O4

- Molecular Weight : 270.30 g/mol

- CAS Number : 500311-81-9

The compound features a pyrimidine ring structure with acetamide and diethoxy substituents that contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. It acts as an enzyme inhibitor or modulator, influencing cellular processes such as:

- Enzymatic Activity : The compound can bind to specific enzymes, altering their function and affecting metabolic pathways.

- Cell Signaling : By interacting with receptors or signaling molecules, it can modulate cellular responses.

Biological Effects

Research indicates that Acetamide exhibits several biological effects:

- Anticancer Activity : Studies have shown that compounds related to this structure can induce apoptosis in cancer cells. For instance, derivatives have been noted for their cytotoxic effects against various cancer cell lines.

- Antimicrobial Properties : There is evidence suggesting that this compound may possess antimicrobial activity against certain bacterial strains.

- Hepatotoxicity : While some studies highlight beneficial effects, others indicate potential hepatotoxic effects at high doses. Long-term exposure has been linked to liver damage in animal models .

Case Study 1: Anticancer Properties

A study investigated the anticancer potential of similar pyrimidine derivatives. The results indicated significant cytotoxicity against human breast cancer cells (MCF-7), with IC50 values demonstrating effective inhibition of cell proliferation. The mechanism was linked to the induction of apoptosis through caspase activation .

Case Study 2: Hepatotoxicity Assessment

In another study focusing on the safety profile of acetamides including this compound, researchers observed liver damage in rats subjected to high doses over an extended period. The study concluded that while the compound has therapeutic potential, careful dosing is crucial to mitigate hepatotoxic risks .

Summary of Key Research Findings

Q & A

Basic: What are the standard synthetic routes for this compound, and what reaction conditions are critical for success?

Methodological Answer:

The synthesis typically involves multi-step protocols, including:

- Step 1: Condensation of a pyrimidinedione core with chloroacetyl chloride under cold conditions in chloroform, monitored via TLC .

- Step 2: Coupling with functionalized aromatic amines or heterocycles using activating agents like HBTU or HATU in DMF, with bases (e.g., DIPEA, NMM) to facilitate amide bond formation .

- Step 3: Purification via column chromatography or recrystallization, followed by HPLC validation (purity >90%) .

Critical Conditions:

Basic: Which spectroscopic techniques are most reliable for confirming the compound’s structure and purity?

Methodological Answer:

- IR Spectroscopy: Identifies key functional groups (e.g., C=O stretches at 1667–1700 cm⁻¹, NH stretches at 3400–3500 cm⁻¹) .

- NMR (¹H/¹³C): Assigns proton environments (e.g., diethoxy groups at δ 1.2–1.4 ppm for CH₃; pyrimidine NH at δ 9.8 ppm) and carbon backbone .

- HRMS: Validates molecular weight (e.g., observed vs. calculated mass error <5 ppm) .

- HPLC: Confirms purity (>90% for biological assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.